molecular formula C8H8ClNO2 B116018 4-Amino-3-chloro-5-methylbenzoic acid CAS No. 157069-52-8

4-Amino-3-chloro-5-methylbenzoic acid

Cat. No. B116018
CAS RN: 157069-52-8
M. Wt: 185.61 g/mol
InChI Key: QDVXQZIEVDLRRT-UHFFFAOYSA-N
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Description

“4-Amino-3-chloro-5-methylbenzoic acid” is a chemical compound with the empirical formula C8H8ClNO2 . It is a solid substance and its molecular weight is 185.61 .


Molecular Structure Analysis

The molecular structure of “4-Amino-3-chloro-5-methylbenzoic acid” can be represented by the SMILES string OC(C(C=C1N)=CC(C)=C1Cl)=O . The InChI representation is 1S/C8H8ClNO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“4-Amino-3-chloro-5-methylbenzoic acid” is a solid substance . It has a boiling point of 282-284°C .

Scientific Research Applications

Synthesis and Characterization

4-Amino-3-chloro-5-methylbenzoic acid plays a significant role in the synthesis of various compounds. It has been used in the synthesis of Chloranthraniliprole, a key intermediate in the production of certain anti-cancer drugs. The process involves reactions such as hydrogenation, chlorination, and aminolysis (Zheng Jian-hong, 2012).

Antibiotic Biosynthesis

This compound is also pivotal in the study of antibiotic biosynthesis. The synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, required for the biosynthesis of several important classes of antibiotics, involves derivatives of 4-Amino-3-chloro-5-methylbenzoic acid (A. Becker, 1984).

Supramolecular Chemistry

In supramolecular chemistry, this compound contributes to the formation of hydrogen-bonded supramolecular associations in organic acid–base salts. These associations are key to understanding the structure and behavior of molecular salts (N. C. Khalib et al., 2014).

Organic Solvent Interactions

It is also significant in understanding solute transfer into organic solvents, as demonstrated by Abraham model correlations. These correlations help in predicting the behavior of various solutes in different solvent environments, which is crucial for various chemical processes (Erin Hart et al., 2015).

Organic Synthesis

The compound's derivatives have been used in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate in the preparation of anti-cancer drugs, showcasing its versatility in organic synthesis (Cao Sheng-li, 2004).

Photodecomposition Studies

Research on photodecomposition of chlorobenzoic acids, including derivatives similar to 4-Amino-3-chloro-5-methylbenzoic acid, provides insights into environmental degradation processes of such compounds (D. Crosby, E. Leitis, 1969).

Safety and Hazards

The safety information for “4-Amino-3-chloro-5-methylbenzoic acid” indicates that it is advisable to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured . All sources of ignition should be removed .

properties

IUPAC Name

4-amino-3-chloro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVXQZIEVDLRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370666
Record name 4-amino-3-chloro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chloro-5-methylbenzoic acid

CAS RN

157069-52-8
Record name 4-amino-3-chloro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-chloro-5-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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